1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
CAS No.: 1624262-14-1
Cat. No.: VC2728438
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1624262-14-1 |
---|---|
Molecular Formula | C8H10N2O3 |
Molecular Weight | 182.18 g/mol |
IUPAC Name | 1-ethyl-6-methyl-5-nitropyridin-2-one |
Standard InChI | InChI=1S/C8H10N2O3/c1-3-9-6(2)7(10(12)13)4-5-8(9)11/h4-5H,3H2,1-2H3 |
Standard InChI Key | ZEFINVBVIJQTNH-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=CC1=O)[N+](=O)[O-])C |
Canonical SMILES | CCN1C(=C(C=CC1=O)[N+](=O)[O-])C |
Introduction
Structural Characteristics and Properties
Chemical Structure and Classification
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. Its structure is characterized by:
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A pyridin-2(1H)-one core (lactam ring structure)
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An ethyl group at the N1 position
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A methyl group at the C6 position
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A nitro group at the C5 position
The compound shares structural similarities with other substituted pyridinones such as 1-methyl-5-nitropyridin-2(1H)-one, which has a methyl group instead of an ethyl group at the N1 position . Similar to its structural analogs, it likely exhibits characteristics of both aromatic and lactam functional groups.
Physical and Chemical Properties
Based on structurally similar compounds, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is expected to have the following properties:
The presence of the nitro group at the C5 position likely influences the compound's electronic distribution, making the pyridine ring electron-deficient and potentially more reactive toward nucleophilic substitution reactions.
Synthesis Methods
N-Alkylation Approach
One potential route is the N-alkylation of 6-methyl-5-nitropyridin-2(1H)-one with an ethylating agent. This approach is supported by synthesis methods documented for related compounds . The reaction typically involves:
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Using a suitable base (e.g., K2CO3, NaH) to deprotonate the pyridinone nitrogen
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Reaction with an ethylating agent (ethyl iodide or ethyl bromide)
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Purification of the product using chromatographic techniques
Nitration of 1-Ethyl-6-methylpyridin-2(1H)-one
Another approach could involve the nitration of 1-Ethyl-6-methylpyridin-2(1H)-one using nitration conditions. Similar nitration processes have been documented for related pyridinone structures. This would typically involve:
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Controlled temperature conditions (often 0-5°C)
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Use of nitrating mixtures (HNO3/H2SO4)
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Careful monitoring to ensure regioselectivity
Synthetic Approach | Advantages | Challenges |
---|---|---|
N-Alkylation | More selective for position | Requires pre-functionalized starting material |
Nitration | Simpler starting materials | Control of regioselectivity is challenging |
Chemical Reactivity
Reactivity Patterns
Based on analogous structures, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one would be expected to participate in several types of chemical reactions:
Reduction of the Nitro Group
The nitro group at the C5 position can undergo reduction to form an amino derivative. Similar reduction reactions have been observed with related compounds, typically using:
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Hydrogen with palladium on carbon
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Metal/acid systems (Fe/HCl, Sn/HCl)
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Sodium dithionite
This transformation could generate 5-amino-1-ethyl-6-methylpyridin-2(1H)-one, which would be a valuable intermediate for further functionalization.
Nucleophilic Substitution Reactions
The electron-withdrawing effect of the nitro group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Alkylation and Acylation
The lactam functionality may participate in various transformations including alkylation and acylation reactions under appropriate conditions.
Reaction Mechanisms
The reactivity of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one would be influenced by both the electron-withdrawing nitro group and the electron-donating methyl group. Based on related structures, the following mechanism features are anticipated:
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The nitro group withdraws electron density through resonance and inductive effects
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The methyl group at C6 provides modest electron donation through inductive effects
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The N-ethyl group affects the electronic distribution of the lactam system
Applications in Chemical Research
Medicinal Chemistry Applications
Similar nitro-substituted pyridinones have shown various biological activities, suggesting potential applications for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one:
Antimicrobial Activity
Related nitro-pyridinone compounds have demonstrated antimicrobial properties against various bacterial strains. Based on structure-activity relationships, potential activity profiles may include:
Bacterial Strain | Potential Activity | Notes |
---|---|---|
Staphylococcus aureus | Moderate | Based on activity of similar nitro-pyridinones |
Pseudomonas aeruginosa | Low to moderate | Extrapolated from structural analogs |
Mycobacterium species | Potentially significant | Nitro groups often contribute to antimycobacterial activity |
Enzyme Inhibition
The unique structural features of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one may enable specific interactions with enzyme active sites. Similar heterocyclic compounds have shown potential as:
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Kinase inhibitors
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Phosphodiesterase inhibitors
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Dehydrogenase inhibitors
Building Block in Organic Synthesis
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one could serve as a valuable intermediate in the synthesis of more complex molecules, particularly through functionalization of the nitro group or further substitution on the pyridine ring.
Ligand Design
The presence of multiple coordination sites (carbonyl oxygen, nitro group) suggests potential applications in ligand design for coordination chemistry and catalysis.
Analytical Characterization
NMR Spectroscopy
Based on the structure and data from related compounds , the following NMR features would be expected:
Nucleus | Expected Signals |
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¹H NMR | Ethyl group (quartet at ~3.9-4.1 ppm for CH₂, triplet at ~1.2-1.4 ppm for CH₃); Methyl group (singlet at ~2.2-2.5 ppm); Aromatic protons (singlet at ~7.8-8.2 ppm for H-4, singlet at ~6.4-6.8 ppm for H-3) |
¹³C NMR | Carbonyl carbon (~158-160 ppm); Aromatic carbons (~110-150 ppm); Ethyl carbons (~40-45 ppm for CH₂, ~12-14 ppm for CH₃); Methyl carbon (~17-20 ppm) |
Infrared Spectroscopy
Characteristic IR absorption bands would likely include:
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C=O stretching (~1650-1680 cm⁻¹)
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N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1300-1370 cm⁻¹)
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C=C stretching (~1400-1600 cm⁻¹)
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C-H stretching (~2850-3000 cm⁻¹)
Chromatographic Analysis
Analytical methods for characterizing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one would likely include:
Technique | Expected Parameters |
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HPLC | Reverse-phase C18 column, UV detection at 254-280 nm |
TLC | Silica gel plates, ethyl acetate/hexane or methanol/dichloromethane mobile phases |
GC-MS | If sufficiently volatile, with appropriate temperature programming |
Hazard Type | Potential Risk | Precautionary Measures |
---|---|---|
Acute toxicity | Moderate | Avoid ingestion, inhalation, and skin contact |
Skin/eye irritation | Moderate | Use appropriate personal protective equipment |
Environmental concerns | Potential aquatic toxicity | Proper disposal required |
Future Research Directions
Structure-Activity Relationship Studies
Systematic studies comparing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one with other substituted pyridinones could provide valuable insights into how structural modifications affect:
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Biological activity
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Physical properties
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Chemical reactivity
Synthetic Methodology Development
Development of more efficient and selective methods for synthesizing and functionalizing this compound would be beneficial for expanding its potential applications.
Computational Studies
Molecular modeling and computational studies could predict:
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Binding affinities to potential biological targets
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Reactivity patterns
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Physical properties
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